molecular formula C21H15ClN2O2 B12460171 2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B12460171
M. Wt: 362.8 g/mol
InChI Key: ULVYEDVYODHWTI-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a chemical compound known for its unique structure and properties. It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a benzoxazole ring, a chlorobenzyl group, and a phenol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 2-(4-chlorobenzyl)-1,3-benzoxazole-5-carbaldehyde and 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of catalysts to accelerate the reaction and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the phenol and imine groups allows it to participate in redox reactions, contributing to its antioxidant properties. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can be compared with other Schiff base compounds, such as:

  • 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol

These compounds share similar structural features but differ in the position and nature of the substituents on the benzyl group. The unique combination of the benzoxazole ring and the chlorobenzyl group in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C21H15ClN2O2/c22-16-7-5-14(6-8-16)11-21-24-18-12-17(9-10-20(18)26-21)23-13-15-3-1-2-4-19(15)25/h1-10,12-13,25H,11H2

InChI Key

ULVYEDVYODHWTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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